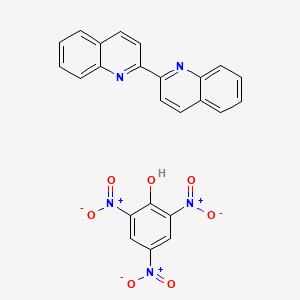
2-Quinolin-2-ylquinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolin-2-ylquinoline and 2,4,6-trinitrophenol are two distinct compounds that have been studied for their unique properties and applications. 2-Quinolin-2-ylquinoline is a quinoline derivative, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. Both compounds have significant roles in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Quinolin-2-ylquinoline: can be synthesized through various methods, including the condensation of quinoline derivatives with appropriate aldehydes or ketones. One common method involves the reaction of quinoline-2-carboxaldehyde with aniline derivatives under acidic conditions to form the desired product.
2,4,6-Trinitrophenol: is typically synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion. The nitration process involves the stepwise introduction of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol using similar methods as described above. The process is conducted in specialized reactors designed to handle the highly reactive and potentially explosive nature of the intermediates and final product .
Chemical Reactions Analysis
2-Quinolin-2-ylquinoline: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
2,4,6-Trinitrophenol: undergoes several types of reactions:
Reduction: It can be reduced to form aminophenol derivatives.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other substituents.
Complex Formation: It forms complexes with various metal ions, which can be used in analytical chemistry
Scientific Research Applications
2-Quinolin-2-ylquinoline: has applications in:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
2,4,6-Trinitrophenol: is used in:
Explosives: Due to its highly explosive nature, it is used in military applications.
Dyes: Used as a yellow dye in various industries.
Analytical Chemistry: Employed in the Jaffe reaction for creatinine measurement in clinical samples
Mechanism of Action
2-Quinolin-2-ylquinoline: exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
2,4,6-Trinitrophenol: acts primarily as an explosive by undergoing rapid decomposition and releasing large amounts of energy. In biological systems, it can uncouple oxidative phosphorylation, leading to disruptions in cellular energy production .
Comparison with Similar Compounds
2-Quinolin-2-ylquinoline: can be compared to other quinoline derivatives, such as quinine and chloroquine, which are known for their antimalarial properties. Its unique structure allows for different binding interactions and biological activities.
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT). 2,4,6-trinitrophenol is more acidic and has different solubility properties, making it useful in specific applications .
Properties
CAS No. |
64640-59-1 |
|---|---|
Molecular Formula |
C24H15N5O7 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-quinolin-2-ylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H12N2.C6H3N3O7/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H |
InChI Key |
HHUZQXNCGRJGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)

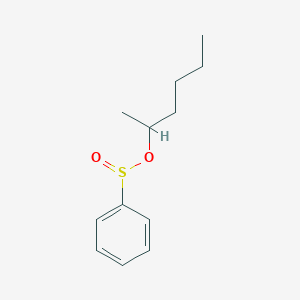
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)

![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
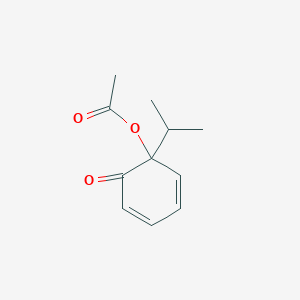
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
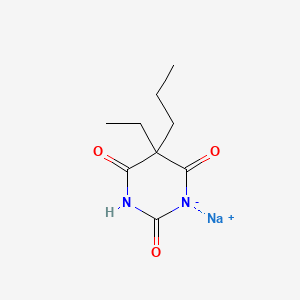
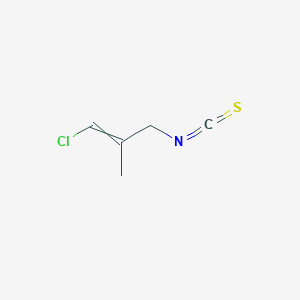
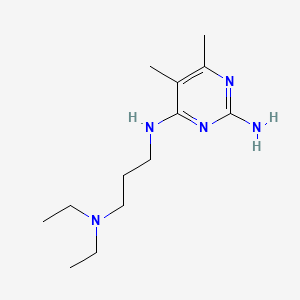
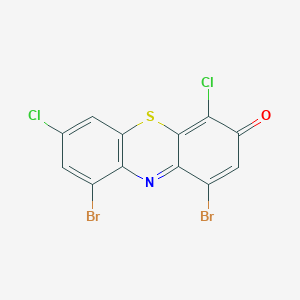
![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
